![molecular formula C16H13ClN2O B13926099 n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B13926099.png)
n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine is a compound that belongs to the benzofuran class of organic compounds Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids.
Introduction of the 3-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzofuran ring with a 3-chlorophenyl group.
Addition of the Acetamidine Moiety: The final step involves the introduction of the acetamidine group. This can be done through a reaction with acetamidine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for antimicrobial and anticancer agents
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine involves its interaction with specific molecular targets. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The 3-chlorophenyl group and acetamidine moiety may enhance the compound’s binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
3-Chlorobenzofuran: Similar structure but lacks the acetamidine group.
Acetamidine derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine is unique due to its combination of a benzofuran core, a 3-chlorophenyl group, and an acetamidine moiety. This unique structure imparts specific biological and chemical properties that are not found in simpler or related compounds .
特性
分子式 |
C16H13ClN2O |
|---|---|
分子量 |
284.74 g/mol |
IUPAC名 |
N'-[2-(3-chlorophenyl)-1-benzofuran-5-yl]ethanimidamide |
InChI |
InChI=1S/C16H13ClN2O/c1-10(18)19-14-5-6-15-12(8-14)9-16(20-15)11-3-2-4-13(17)7-11/h2-9H,1H3,(H2,18,19) |
InChIキー |
OLMXTQBJETZZKV-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC2=C(C=C1)OC(=C2)C3=CC(=CC=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




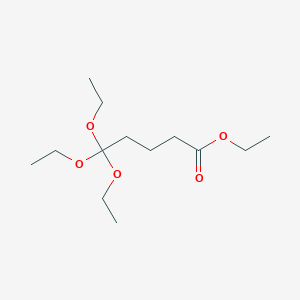
![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
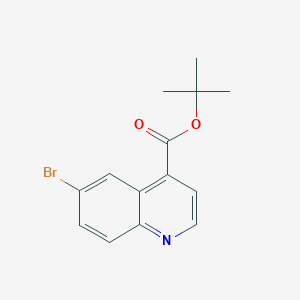
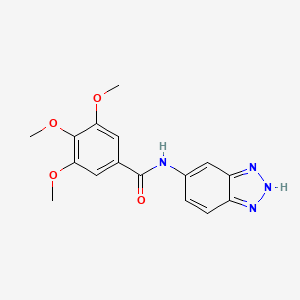
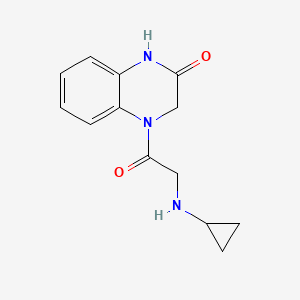

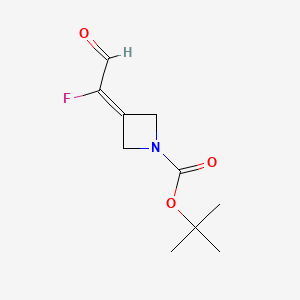
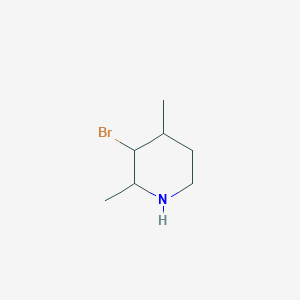

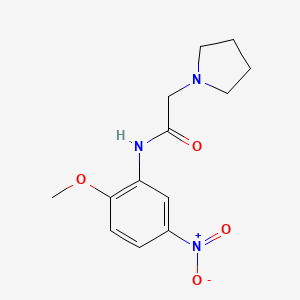
![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13926082.png)
![2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13926084.png)
